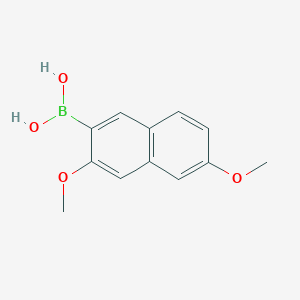
(3,6-Dimethoxynaphthalen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6-Dimethoxynaphthalen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes a naphthalene ring substituted with methoxy groups at the 3 and 6 positions, and a boronic acid group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the palladium-catalyzed borylation of 3,6-dimethoxynaphthalene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (3,6-Dimethoxynaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation followed by nucleophilic attack.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Naphthalenes: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3,6-Dimethoxynaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (3,6-Dimethoxynaphthalen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The methoxy groups can influence the electronic properties of the naphthalene ring, affecting the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
- (2-Methoxynaphthalen-1-yl)boronic acid
- (6-Methoxynaphthalen-2-yl)boronic acid
- (3,6-Dimethoxyphenyl)boronic acid
Comparison: (3,6-Dimethoxynaphthalen-2-yl)boronic acid is unique due to the specific positioning of the methoxy groups, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to other boronic acids, it offers distinct electronic properties and steric effects, making it a valuable compound in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C12H13BO4 |
|---|---|
Molekulargewicht |
232.04 g/mol |
IUPAC-Name |
(3,6-dimethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-10-4-3-8-6-11(13(14)15)12(17-2)7-9(8)5-10/h3-7,14-15H,1-2H3 |
InChI-Schlüssel |
ZZGAIKJDTWYHGH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C(C=C2)OC)C=C1OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


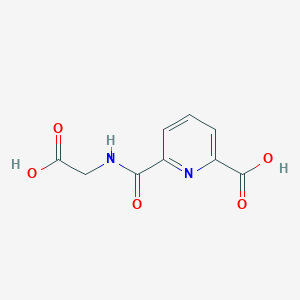
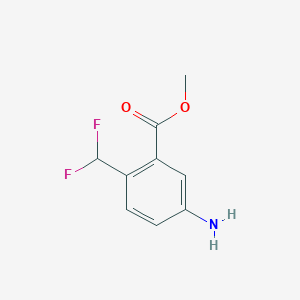

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
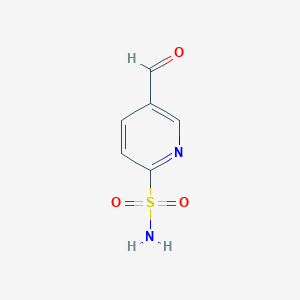
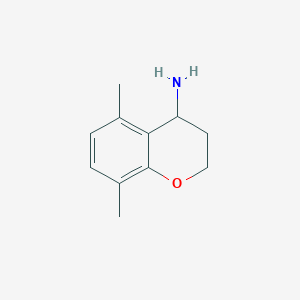


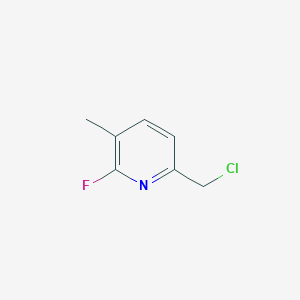
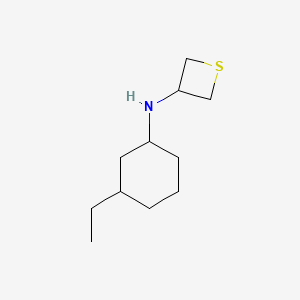
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)

![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
